molecular formula C9H13N3 B12964402 (R)-5-(Piperidin-2-yl)pyrimidine

(R)-5-(Piperidin-2-yl)pyrimidine

Cat. No.: B12964402
M. Wt: 163.22 g/mol
InChI Key: VEDOGBLDKCMJKM-SECBINFHSA-N
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Description

(R)-5-(Piperidin-2-yl)pyrimidine is a chiral chemical building block of significant interest in pharmaceutical research and development. This compound features a fused piperidine-pyrimidine scaffold, a structural motif prevalent in the design of bioactive molecules . The piperidine ring is a fundamental cornerstone in drug discovery, found in compounds with diverse therapeutic applications, including anticancer, antiviral, and antimicrobial agents . Similarly, the pyrimidine nucleus is a versatile heterocycle found in nucleobases and a wide range of approved drugs, valued for its ability to interact with biological targets through hydrogen bonding . The specific stereochemistry of the (R)-enantiomer is particularly crucial for optimizing interactions with chiral biological targets, such as enzymes and receptors, making it a valuable intermediate for creating selective potential therapeutics. While the specific biological profile of this compound itself is not fully detailed in the literature, research into closely related analogues highlights the potential of this scaffold. For instance, piperidine-containing compounds have been developed as potent antagonists for the A2A adenosine receptor, a promising target for neurodegenerative diseases like Parkinson's and cancer immunotherapy . Other studies have incorporated similar pyrimidine structures into novel Hedgehog signaling pathway inhibitors for investigating pancreatic cancer treatments . This compound serves as a critical starting material for medicinal chemists to explore new chemical space in these and other therapeutic areas. It is supplied for research purposes as a high-purity solid. This product is intended for laboratory research use only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H13N3

Molecular Weight

163.22 g/mol

IUPAC Name

5-[(2R)-piperidin-2-yl]pyrimidine

InChI

InChI=1S/C9H13N3/c1-2-4-12-9(3-1)8-5-10-7-11-6-8/h5-7,9,12H,1-4H2/t9-/m1/s1

InChI Key

VEDOGBLDKCMJKM-SECBINFHSA-N

Isomeric SMILES

C1CCN[C@H](C1)C2=CN=CN=C2

Canonical SMILES

C1CCNC(C1)C2=CN=CN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-5-(Piperidin-2-yl)pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyrimidine with ®-2-piperidinol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of ®-5-(Piperidin-2-yl)pyrimidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity compounds suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

®-5-(Piperidin-2-yl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to more reduced forms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring.

Scientific Research Applications

Central Nervous System Disorders

(R)-5-(Piperidin-2-yl)pyrimidine has been identified as a neuronal nicotinic receptor agonist, specifically selective for the α4β2 subtype. This selectivity suggests its potential utility in treating conditions that involve dysfunction of the central nervous system, such as:

  • Pain Management : The compound has shown efficacy in alleviating pain and inflammation, making it a candidate for developing analgesics.
  • Neurodegenerative Diseases : Studies indicate that compounds similar to this compound can reduce neuroinflammation and improve outcomes in models of Alzheimer's disease by decreasing pro-inflammatory cytokines .

Anticancer Activity

Recent research has highlighted the anticancer properties of pyrimidine derivatives, including this compound. Notable findings include:

  • Cytotoxicity Against Cancer Cell Lines : Assays have demonstrated strong cytotoxic effects against various cancer cell lines, with mechanisms involving apoptosis through mitochondrial pathways .
  • Selectivity and Potency : The compound exhibits selectivity for certain cancer types, which is critical for minimizing side effects during treatment.

Case Study 1: Anticancer Activity

A detailed study involving a series of pyrimidine derivatives showed that this compound analogs exhibited significant cytotoxicity against multiple cancer cell lines. The study utilized assays to assess cell growth inhibition and apoptosis induction, revealing effective mechanisms that warrant further exploration in clinical settings.

Case Study 2: Neuroprotection

In a neuroprotective study, derivatives of this compound were tested for their ability to mitigate neuroinflammation in animal models of Alzheimer's disease. Results indicated a marked decrease in inflammatory markers, suggesting that this compound could play a role in developing therapeutics for neurodegenerative disorders .

Data Tables

Mechanism of Action

The mechanism of action of ®-5-(Piperidin-2-yl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structural modifications of the compound.

Comparison with Similar Compounds

Structural and Functional Analog: SCH 66712

Compound : 5-Fluoro-2-[4-[(2-phenyl-1H-imidazol-5-yl)methyl]-1-piperazinyl]pyrimidine (SCH 66712)
Key Differences :

  • Replaces the piperidine ring with a piperazine group (seven-membered ring with two nitrogen atoms).
  • Contains a fluorine atom at the 5-position of the pyrimidine and a phenyl-imidazole substituent.

Research Findings :

  • CYP2D6 Inhibition : SCH 66712 is a mechanism-based inhibitor of CYP2D6, with a K_I of 4.8 µM (human liver microsomes) and 0.55 µM (recombinant CYP2D6) and a k_inact of 0.14–0.32 min⁻¹ .
  • Selectivity : 5- to 10-fold selectivity over CYP3A4, CYP2C9, and CYP2C19 isoforms.

Implications for (R)-5-(Piperidin-2-yl)pyrimidine :

  • The piperazine group in SCH 66712 enhances interaction with CYP2D6’s active site. The (R)-piperidine variant may exhibit distinct binding kinetics due to steric and electronic differences.

Kinase Inhibitor Analog: XL518/GDC-0973

Compound: (1-({3,4-difluoro-2-[(2-fluoro-4-iodophenyl)amino]phenyl}carbonyl)-3-[(2S)-piperidin-2-yl]azetidin-3-ol) Key Differences:

  • Incorporates a piperidin-2-yl group linked to an azetidine (four-membered ring) and a fluorinated aryl system.

Research Context :

  • XL518/GDC-0973 is a MEK inhibitor, highlighting the therapeutic relevance of piperidine-containing heterocycles in kinase modulation .

Implications for this compound :

  • The stereochemistry (R vs. S) and substitution pattern on the piperidine ring could critically influence target selectivity and potency in kinase pathways.

Piperidine Derivative: 5-(Hydroxymethyl)-5-phenylpiperidin-2-one

Compound : 5-(Hydroxymethyl)-5-phenylpiperidin-2-one
Key Differences :

  • Features a piperidin-2-one core (six-membered lactam) with hydroxymethyl and phenyl substituents.

Properties :

  • Molecular Formula: C₁₂H₁₅NO₂; Molecular Weight: 205.25 g/mol; Purity: ≥95% .
  • Applications : Used in pharmaceuticals and material science for its solubility and stereochemical versatility.

Implications for this compound :

  • The hydroxymethyl group in this analog improves aqueous solubility, suggesting that similar substitutions on this compound could enhance bioavailability.

Catalogs of Pyridine/Pyrimidine Derivatives

Examples :

  • N-(5-fluoropyridin-2-yl)pivalamide : Fluorinated pyridine derivative with a pivalamide group (MW 194.23) .
  • N-(5-(hydroxymethyl)pyridin-2-yl)pivalamide : Hydroxymethyl substitution increases polarity (MW 208.26) .

Key Observations :

  • Fluorination and hydroxymethyl groups are common strategies to optimize metabolic stability and solubility. These modifications could guide functionalization of this compound for drug development.

Comparative Data Table

Compound Core Structure Key Substituents Molecular Weight (g/mol) Biological Activity (if known) Source
This compound Pyrimidine + piperidine (R)-piperidin-2-yl Not provided Hypothesized enzyme/receptor modulation N/A
SCH 66712 Pyrimidine + piperazine 5-F, phenyl-imidazole Not provided CYP2D6 inhibitor (K_I: 0.55–4.8 µM)
XL518/GDC-0973 Azetidine + piperidine Fluorinated aryl, (2S)-piperidin-2-yl Not provided MEK inhibitor
5-(Hydroxymethyl)-5-phenylpiperidin-2-one Piperidin-2-one Hydroxymethyl, phenyl 205.25 Pharmaceutical applications

Biological Activity

(R)-5-(Piperidin-2-yl)pyrimidine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

This compound is a pyrimidine derivative characterized by the presence of a piperidine moiety. The synthesis of this compound typically involves the reaction of piperidine with pyrimidine derivatives under controlled conditions to yield various analogs. The stereochemistry at the 5-position is crucial for its biological activity.

Biological Activities

The biological activities of this compound have been extensively studied, revealing its potential in various therapeutic areas:

1. Anticancer Activity:
Numerous studies have demonstrated the anticancer properties of pyrimidine derivatives, including those containing piperidine. For instance, compounds structurally related to this compound exhibited significant cytotoxic effects against various cancer cell lines, such as MCF-7 and HepG2. In vitro assays showed IC50 values as low as 2.74 µM against MCF-7 cells, indicating potent antiproliferative effects compared to standard chemotherapeutics like doxorubicin .

2. Neuroprotective Effects:
Research indicates that piperidine-containing pyrimidines may act as antagonists at adenosine receptors, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's. These compounds have shown promise in modulating neuroinflammatory responses, potentially offering therapeutic benefits in neurodegeneration .

3. Antimicrobial Properties:
Pyrimidine derivatives have also been evaluated for their antimicrobial activities. Studies reported that certain analogs possess significant antibacterial effects against strains like E. coli and S. aureus, with minimum inhibitory concentrations (MIC) demonstrating effectiveness at concentrations around 256 µg/mL .

The mechanism through which this compound exerts its biological effects can vary depending on its specific structure and target interactions:

  • Cell Cycle Inhibition: Many pyrimidines disrupt cell cycle progression in cancer cells, leading to apoptosis.
  • Receptor Modulation: As an antagonist or inverse agonist at specific receptors (e.g., A2A adenosine receptors), it may influence signaling pathways involved in inflammation and cell proliferation.

Case Study 1: Anticancer Activity

A study involving a series of pyrimidine derivatives revealed that this compound analogs exhibited strong cytotoxicity against multiple cancer cell lines, with detailed assays showing effective inhibition of cell growth and induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection

In a neuroprotective study, compounds similar to this compound were tested for their ability to reduce neuroinflammation in animal models of Alzheimer's disease. Results indicated a significant decrease in pro-inflammatory cytokines, suggesting potential for therapeutic use in neurodegenerative disorders .

Data Tables

Biological Activity Cell Line/Target IC50 Value (µM) Reference
AnticancerMCF-72.74
AnticancerHepG24.92
AntimicrobialE. coli256
NeuroprotectiveA2A ReceptorN/A

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-5-(Piperidin-2-yl)pyrimidine, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, one-step aromatic nucleophilic substitution reactions using piperidine derivatives and halogenated pyrimidines are common, with yields dependent on solvent polarity, temperature (80–120°C), and catalysts like p-toluenesulfonic acid . Reaction optimization often involves iterative adjustments to base strength (e.g., NaOH vs. KOH) and stoichiometric ratios of intermediates .
Yield (%)Reaction ConditionsKey Variables
65–78DMF, 100°C, 12hExcess piperidine (1.5 eq)
45–52EtOH, reflux, 24hNo catalyst

Q. How is the stereochemistry of this compound confirmed?

  • Methodological Answer : Chiral resolution is achieved using techniques like chiral HPLC or circular dichroism (CD). X-ray crystallography is the gold standard for absolute configuration determination. For example, orthorhombic crystal systems (space group P212121) provide unambiguous stereochemical assignment via unit cell parameters (e.g., a=10.18 nm, b=17.62 nm, c=10.18 nm) .

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identifies proton environments (e.g., piperidinyl CH₂ groups at δ 2.8–3.2 ppm) and carbon hybridization .
  • Mass Spectrometry (MS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 206.2) and fragmentation patterns .
  • IR Spectroscopy : Detects functional groups (e.g., C=N stretch at 1650 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer : Systematic screening of Brønsted/Lewis acids (e.g., p-TsOH vs. FeCl₃) and solvents (polar aprotic vs. protic) is critical. For example, p-toluenesulfonic acid (p-TsOH) increases yields by 20–25% in one-step condensations by stabilizing transition states . High-throughput experimentation (HTE) platforms enable rapid parameter optimization, such as identifying ideal temperatures (90–110°C) and catalyst loadings (5–10 mol%) .

Q. What strategies address contradictions in biological activity data for pyrimidine derivatives, such as receptor binding affinities?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Studies : Modify substituents at the 2- and 5-positions to assess impacts on adenosine receptor binding (e.g., thieno[2,3-d]pyrimidine derivatives show A2A selectivity) .
  • Computational Modeling : Density functional theory (DFT) calculations predict electronic effects (e.g., electron-withdrawing groups enhance π-π stacking with receptors) .
  • Data Normalization : Control for assay variability (e.g., IC₅₀ values across cell lines) using internal standards like theophylline .

Q. How does the crystal structure of this compound inform the design of enzyme inhibitors?

  • Methodological Answer : Crystallographic data (e.g., unit cell density ρc=1.478 g·cm⁻³) reveal packing efficiency and hydrophobic interactions. The orthogonal orientation of the piperidinyl group relative to the pyrimidine ring creates a steric "bulge" that can be exploited to block active sites (e.g., in kinase inhibitors) . Molecular docking simulations using software like AutoDock Vina leverage these structural features to predict binding poses with targets like EGFR .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported synthetic yields for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Verify purity of starting materials (e.g., ≥98% 5-bromo-2-piperidinylpyrimidine) and moisture control in reactions .
  • Byproduct Identification : Use LC-MS to detect side products (e.g., diastereomers or oxidized species) that reduce yield .
  • Cross-Validation : Compare crystallization methods (e.g., slow evaporation vs. diffusion) to assess impact on purity .

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